molecular formula C9H8BNO2 B1307814 Quinoline-6-boronic acid CAS No. 376581-24-7

Quinoline-6-boronic acid

Cat. No. B1307814
M. Wt: 172.98 g/mol
InChI Key: JLOLSBLXNMVKGY-UHFFFAOYSA-N
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Description

Quinoline-6-boronic acid and its derivatives are compounds that have garnered significant interest in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a quinoline core structure, which is a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring, and a boronic acid functional group attached to the sixth position of the quinoline ring. The boronic acid group is known for its ability to form reversible covalent bonds with diols, including sugars, which makes it useful in molecular recognition and catalysis .

Synthesis Analysis

The synthesis of quinoline derivatives, including those with boronic acid functionalities, has been explored through various methods. One approach involves a direct convergent two-component synthesis from alpha,beta-unsaturated ketones and o-aminophenylboronic acid derivatives, which is regiocomplementary to traditional methods and proceeds under basic conditions . Another method includes a rhodium-catalyzed cross-coupling of aryl and aliphatic quinolinyl ketones with boronic acids, which demonstrates a tolerance for a range of functional groups and provides good to excellent yields . Additionally, palladium-catalyzed C-C bond formation of tautomerizable quinolinones with various boronic acids has been reported, leading to functionalized quinolines .

Molecular Structure Analysis

The molecular structure of quinoline-6-boronic acid derivatives is crucial for their reactivity and interaction with other molecules. The boronic acid functional group is known to participate in the formation of supramolecular structures through intermolecular B-N bonds, as demonstrated by 8-quinolineboronic acid (8-QBA) which can self-assemble in solid state and in solution . The steric and electronic properties of the substituents on the quinoline and boronic acid moieties can significantly influence the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Quinoline-6-boronic acid derivatives are versatile in chemical reactions. They have been used in boronic acid-catalyzed enantioselective aza-Michael additions , chemoselective reductions to tetrahydroquinolines , and reductive alkylations . These reactions are facilitated by the unique properties of the boronic acid group, which can act as a Lewis acid and a hydrogen-bond donor. The ability to form reversible covalent bonds with diols also makes these compounds suitable for glycan recognition, which is particularly relevant in the development of anti-influenza A virus drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-6-boronic acid derivatives are influenced by the presence of the boronic acid group. This group imparts unique reactivity patterns, such as the ability to undergo reversible covalent interactions with diols and participate in catalytic processes. The electrochemical properties of quinoline derivatives have been studied using boron-doped diamond anodes, revealing insights into the mineralization pathway of quinoline and the intermediates formed during oxidation . The boronic acid group also contributes to the formation of stable supramolecular structures through intermolecular bonding .

Scientific Research Applications

Electrochemical Mineralization of Quinoline

Research involving boron-doped diamond anodes has demonstrated the electrochemical mineralization of quinoline, identifying intermediate compounds during the oxidation process. This study contributes to understanding the degradation pathways of quinoline in water treatment processes, showcasing the application of boronic acid derivatives in environmental remediation (Wang et al., 2016).

Anti-Influenza A Virus Activities

Boronic acid modifications have been found to enhance the anti-influenza A virus activities of quindoline derivatives. These compounds prevent the entry of virus RNA into the nucleus and inhibit the activity of viral neuraminidase, offering a promising direction for developing new antiviral drugs (Wang et al., 2017).

Synthesis of Boron-Based Inhibitors

A novel procedure for the synthesis of borylated quinolines has been applied in developing potential boron-based inhibitors for homeodomain interacting protein kinase 2 (HIPK2). This research underscores the utility of boronic acid derivatives in the synthesis of pharmacological agents (Das et al., 2022).

Detection of Boronic Acids

The detection of boronic acids through excited-state intramolecular proton-transfer fluorescence highlights the role of boronic acid derivatives in analytical chemistry, providing a sensitive and selective method for monitoring synthetic reactions and detecting boron-containing compounds (Aronoff et al., 2013).

Rhodium-Catalyzed Interconversion

A study on the rhodium-catalyzed interconversion of quinolinyl ketones with boronic acids via C-C bond activation demonstrates the application of boronic acid derivatives in organic synthesis, facilitating the formation of functionalized ketones (Dennis et al., 2016).

Fluorescent Sensors for Sugar Recognition

Quinoline boronic acid derivatives have been utilized as fluorescent probes for carbohydrates, showing significant changes in fluorescence intensity upon binding, which is useful for developing fluorescent sensors for sugar recognition (Yang et al., 2003).

Safety And Hazards

Quinoline-6-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the growing interest in boronic acids in medicinal chemistry, future research could focus on extending studies with Quinoline-6-boronic acid to obtain new promising drugs . Additionally, the development of new synthesis methods, such as the one involving acoustic dispensing technology, could pave the way for the creation of unprecedented boronic acid libraries .

properties

IUPAC Name

quinolin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOLSBLXNMVKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400626
Record name Quinoline-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline-6-boronic acid

CAS RN

376581-24-7
Record name Quinoline-6-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-6-boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
CA Jette - 2021 - search.proquest.com
… The quinoline-6-boronic acid coupling product with pyrrole followed the same trends for the pyrrole and the nitrogen-containing ring of quinoline. Strong correlation is seen between the …
Number of citations: 2 search.proquest.com
S Sana, S Dastari, DS Reddy, R Tokala… - Organic Chemistry …, 2023 - pubs.rsc.org
… Boronic acid substrates, including pyridine-4-boronic acid (5h), naphthalene-1-boronic acid (5i), and quinoline-6-boronic acid (5v), afforded the expected products in good to moderate …
Number of citations: 0 pubs.rsc.org
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2010 - Elsevier
… Compound 1 (150 mg, 0.500 mmol), quinoline-6-boronic acid pinacol ester (165 mg, 0.648 mmol) and heating for 2 h, gave compound 2m as a yellow solid (145 mg, 80%), mp 174–175 …
Number of citations: 40 www.sciencedirect.com
N Nishimura, A Siegmund, L Liu, K Yang… - Journal of medicinal …, 2011 - ACS Publications
… This compound was prepared from 4a (0.250 g, 0.684 mmol) and quinoline-6-boronic acid (0.177 g, 1.03 mmol) according to the general Suzuki coupling method to afford the title …
Number of citations: 72 pubs.acs.org
MC Enright - 2023 - search.proquest.com
… Additionally, neither quinoline-6-boronic acid pinacol ester nor 3,5-dimethylisoxazole … 3- boronic acid pinacol ester, and quinoline-6-boronic acid pinacol ester were obtained from Acros …
Number of citations: 0 search.proquest.com
G Dequirez, M Bourotte, E Porras de Francisco… - …, 2017 - Wiley Online Library
… The use of quinoline-6-boronic acid afforded the desired product with a good yield (49%, entry 3). With furane derivative, the yield dropped to 10% (entry 4). Finally, only …
P Ghosh, Y Byun, NY Kwon, JY Kang, NK Mishra… - Cell Reports Physical …, 2022 - cell.com
Alkyl pyridinium salts have been used in dipolar cycloaddition reactions with π-unsaturated compounds and in reductive single-electron transfer reactions as convenient radical …
Number of citations: 1 www.cell.com
JJ Jackson, GM Shibuya, B Ravishankar… - Journal of Medicinal …, 2022 - ACS Publications
… to general procedure C using tert-butyl 4-[4-[(3-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]pyrazol-1-yl]piperidine-1-carboxylate 64 (135 mg, 0.32 mmol), quinoline-6-boronic acid (…
Number of citations: 2 pubs.acs.org
XY Liu, HB Zhu, YJ Shen, J Jiang, T Tu - Chinese Chemical Letters, 2017 - Elsevier
… In the heterocyclic cases, 2-methoxypyridine-3-boronic acid and quinoline-6-boronic acid all resulted in excellent yields for products 24 and 25 (96% and 93%, respectively). Intriguingly…
Number of citations: 15 www.sciencedirect.com
I de Toledo, TA Grigolo, JM Bennett… - The Journal of …, 2019 - ACS Publications
A one-pot and modular approach to the synthesis of 2,4(5)-disubstituted imidazoles was developed based on ketone oxidation, employing catalytic HBr and DMSO, followed by …
Number of citations: 19 pubs.acs.org

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